molecular formula C12H14N6O4 B4792103 5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4792103
M. Wt: 306.28 g/mol
InChI Key: BHSWLGAALLMXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound known for its unique structure and versatile reactivity. This compound is characterized by two pyrazole rings connected by a carbamoylamino linker, resulting in a molecule with diverse chemical properties.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of pyrazole derivatives with appropriate aminocarbonyl precursors. The reaction is generally carried out under controlled temperatures and acidic or basic conditions to ensure optimal yields.

  • Industrial Production Methods: : Industrial production often utilizes scalable methods such as batch or continuous flow synthesis. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes various chemical reactions, including:

    • Oxidation: : In the presence of oxidizing agents, the compound can form oxidized derivatives.

    • Reduction: : Reduction reactions can yield partially or fully reduced products, altering the electronic properties of the molecule.

    • Substitution: : Nucleophilic and electrophilic substitutions can introduce different functional groups onto the pyrazole rings.

  • Common Reagents and Conditions: : Typical reagents include oxidizing agents (e.g., hydrogen peroxide, permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles/electrophiles for substitution reactions.

  • Major Products: : The major products of these reactions vary, but often include functionalized pyrazole derivatives with altered chemical and physical properties.

Scientific Research Applications

  • Chemistry: : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and synthetic strategies.

  • Biology: : It is utilized in the design of biologically active molecules, contributing to research in enzyme inhibition and receptor binding.

  • Medicine: : The compound shows potential as a pharmacophore in drug discovery, targeting various diseases through its interaction with biological macromolecules.

  • Industry: : In industrial applications, it is used in the development of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves binding to active sites, inhibiting or modulating biological pathways. This interaction is mediated by the compound's unique structural features, enabling it to form stable complexes with its targets.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its dual pyrazole rings connected by a carbamoylamino linker. Similar compounds include:

  • 1-ethyl-3-(aminocarbonyl)-4-pyrazolecarboxylic acid: : This compound shares the aminocarbonyl-pyrazole framework but lacks the second pyrazole ring.

  • 1-methyl-3-(aminocarbonyl)-4-pyrazolecarboxylic acid: : Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.

  • 5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acid: : A simpler analogue with one pyrazole ring, highlighting the enhanced complexity and reactivity of the dual-ring structure.

Overall, the unique structure and versatile reactivity of this compound make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-[(3-carbamoyl-1-ethylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O4/c1-3-18-5-7(8(16-18)10(13)19)15-11(20)9-6(12(21)22)4-14-17(9)2/h4-5H,3H2,1-2H3,(H2,13,19)(H,15,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSWLGAALLMXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.